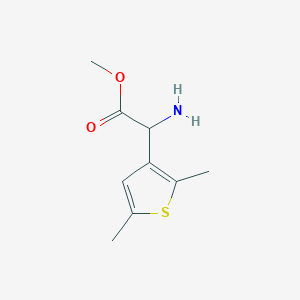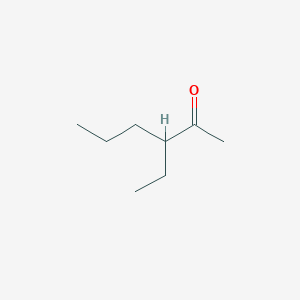
3-Ethylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylhexan-2-one: is an organic compound with the molecular formula C8H16O . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known by its IUPAC name, 3-ethyl-2-hexanone . It is a colorless liquid with a distinct odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylhexan-2-one can be synthesized through several methods, including the oxidation of 3-ethylhexanol. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to yield the desired ketone.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 3-ethylhexanol. This process involves the use of metal catalysts, such as copper or nickel, at elevated temperatures to facilitate the removal of hydrogen atoms and form the ketone.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 3-ethylhexanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carbonyl group in this compound can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: 3-Ethylhexanol
Substitution: Tertiary alcohols
Scientific Research Applications
Chemistry: 3-Ethylhexan-2-one is used as a solvent and intermediate in organic synthesis. It is employed in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound for studying the behavior of ketones in biological systems.
Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of pharmaceutical compounds. It is used as an intermediate in the production of drugs with various therapeutic applications.
Industry: In industrial applications, this compound is used as a solvent in coatings, adhesives, and cleaning agents. It is also employed in the manufacture of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 3-ethylhexan-2-one primarily involves its reactivity as a ketone. The carbonyl group (C=O) in the compound is highly reactive and can undergo nucleophilic addition reactions. This reactivity is exploited in various chemical processes, including the synthesis of alcohols and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
3-Methyl-2-hexanone: Similar in structure but with a methyl group instead of an ethyl group.
2-Hexanone: Lacks the ethyl group, making it a simpler ketone.
3-Hexanone: Similar structure but without the ethyl group.
Uniqueness: 3-Ethylhexan-2-one is unique due to the presence of the ethyl group at the third carbon position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar ketones and contributes to its specific applications in various fields.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3-ethylhexan-2-one |
InChI |
InChI=1S/C8H16O/c1-4-6-8(5-2)7(3)9/h8H,4-6H2,1-3H3 |
InChI Key |
NSYLUOVMDCLUAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



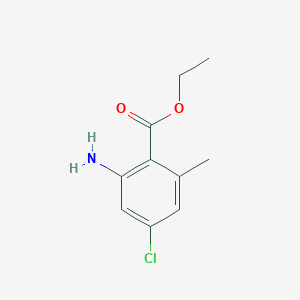
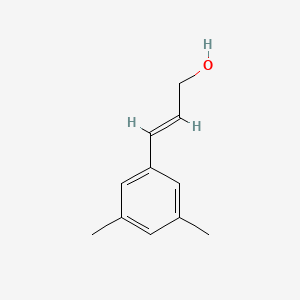
![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)

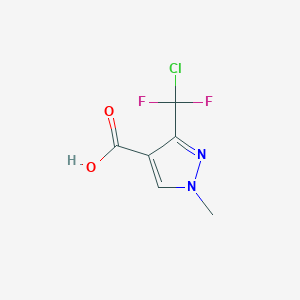

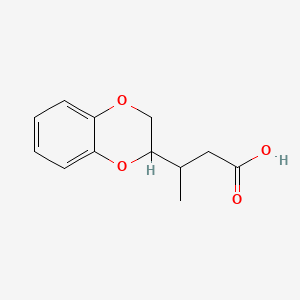

![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
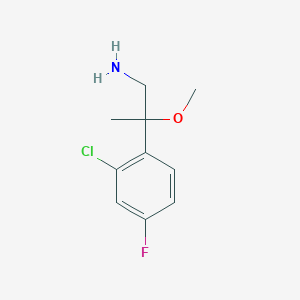
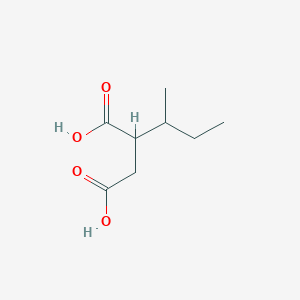
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
